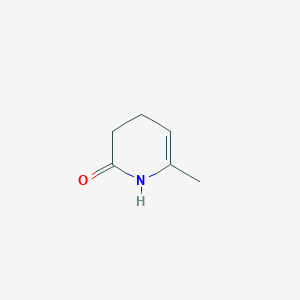

3,4-Dihydro-6-methyl-2-pyridone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4-Dihydro-6-methyl-2-pyridone is a useful research compound. Its molecular formula is C6H9NO and its molecular weight is 111.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

DHP and its derivatives exhibit a range of biological activities, making them valuable in drug discovery. Notably, they have shown potential as:

- Antitumor Agents : DHP derivatives have been investigated for their ability to inhibit tumor growth. For instance, compounds derived from DHP have been linked to anti-cancer activity through various mechanisms, including apoptosis induction and cell cycle arrest .

- Antiviral Properties : Some DHP derivatives possess anti-HIV activity, which is crucial for developing therapeutic agents against viral infections .

- Cardiotonic Drugs : DHP analogs like Milrinone and Amrinone are used clinically for their cardiotonic effects in treating heart failure .

Synthesis of Bioactive Molecules

DHP serves as a building block for synthesizing various bioactive compounds. For example:

- Synthetic Precursor : DHP is utilized in the synthesis of selective α1a adrenergic receptor antagonists and Rho-kinase inhibitors, which are important in managing cardiovascular diseases .

- Multicomponent Reactions (MCR) : The synthesis of DHP through MCR allows for efficient production of polysubstituted derivatives with significant biological activity .

Chromatographic Techniques

DHP can be effectively analyzed using high-performance liquid chromatography (HPLC). Specific applications include:

- Separation Techniques : DHP has been successfully separated on Newcrom R1 HPLC columns using acetonitrile-water-phosphoric acid mixtures as mobile phases. This method is scalable and suitable for pharmacokinetic studies .

- Mass Spectrometry Compatibility : Adjustments in the mobile phase to use formic acid instead of phosphoric acid enhance compatibility with mass spectrometric analysis, facilitating detailed compound characterization .

Electrochemical Behavior Studies

Recent studies have explored the electrochemical properties of DHP derivatives, which are crucial for their application in sensors and biosensors:

- Voltammetric Analysis : DHP compounds were subjected to cyclic voltammetry (CV) and square wave voltammetry (SWV) to assess their electrochemical activity in different pH environments. The findings indicated that the electrochemical behavior is significantly influenced by substituents on the pyridone ring .

- Theoretical Support : Density Functional Theory (DFT) calculations were employed to correlate experimental data with theoretical predictions regarding the stability and electroactivity of various DHP derivatives .

Synthesis Case Study

A notable case study involved the one-pot synthesis of polysubstituted dihydropyridones using cyanoacetamide, aryl aldehydes, and ethyl acetoacetate under reflux conditions. This method yielded 54–68% efficiency while employing neutral conditions that simplify the reaction setup .

In another study, researchers synthesized a series of DHP derivatives and evaluated their antitumor activity against various cancer cell lines. The results demonstrated that specific substitutions on the pyridone ring enhanced cytotoxicity compared to non-substituted analogs .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antitumor Agents | Induces apoptosis; inhibits tumor growth |

| Antiviral Properties | Effective against HIV | |

| Cardiotonic Drugs | Used in heart failure treatment | |

| Analytical Chemistry | HPLC Analysis | Scalable separation methods |

| Mass Spectrometry | Enhanced compatibility with formic acid | |

| Electrochemistry | Voltammetric Analysis | Electrochemical behavior varies with pH |

化学反应分析

Nonconventional Energy Sources

Green synthesis methods improve efficiency and reduce environmental impact:

Key Findings :

-

IR irradiation reduces reaction time by 90% compared to thermal methods .

-

Microwave activation achieves near-quantitative yields in minutes .

Bromination

-

Conditions : Room temperature in dichloromethane.

-

Products : Brominated derivatives at the C-5 position, enabling further cross-coupling reactions .

Oxidation

-

Reagents : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) .

-

Conditions : Mild conditions in dichloromethane.

Tandem Isomerization–Ring-Closing Metathesis (RCM)

-

Conditions : Heating in toluene.

Comparative Analysis of Synthetic Routes

| Parameter | Conventional | IR | MW | Ultrasound |

|---|---|---|---|---|

| Yield | 78–93% | 50–75% | 80–86% | 60–75% |

| Time | 3–6 hours | 3 hours | 5 minutes | 30 minutes |

| Solvent Use | Acetic acid | Solvent-free | Solvent-free | Ethanol |

| Environmental Impact | Moderate | Low | Low | Moderate |

Structural and Mechanistic Insights

属性

CAS 编号 |

10333-14-9 |

|---|---|

分子式 |

C6H9NO |

分子量 |

111.14 g/mol |

IUPAC 名称 |

6-methyl-3,4-dihydro-1H-pyridin-2-one |

InChI |

InChI=1S/C6H9NO/c1-5-3-2-4-6(8)7-5/h3H,2,4H2,1H3,(H,7,8) |

InChI 键 |

AKOQCIDGAATASX-UHFFFAOYSA-N |

SMILES |

CC1=CCCC(=O)N1 |

规范 SMILES |

CC1=CCCC(=O)N1 |

Key on ui other cas no. |

10333-14-9 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。